1-(2-Bromo-pyridin-3-yl)-cyclopentanol

Descripción

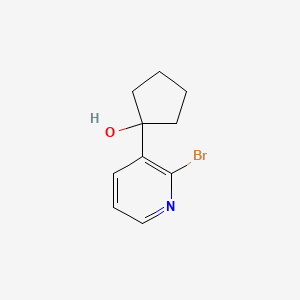

1-(2-Bromo-pyridin-3-yl)-cyclopentanol is a heterocyclic organic compound combining a cyclopentanol moiety with a 2-bromopyridine ring. Cyclopentanol (C₅H₁₀O) is a five-membered alicyclic alcohol used in perfumes, solvents, and pharmaceuticals . The addition of a brominated pyridine substituent introduces distinct electronic and steric properties. This structural hybrid may confer unique physicochemical and biological activities, making it relevant for pharmaceutical intermediates or specialty chemicals.

Propiedades

Fórmula molecular |

C10H12BrNO |

|---|---|

Peso molecular |

242.11 g/mol |

Nombre IUPAC |

1-(2-bromopyridin-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H12BrNO/c11-9-8(4-3-7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |

Clave InChI |

KNIPYIYTCDELFV-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)(C2=C(N=CC=C2)Br)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Cyclopentanol (C₅H₁₀O)

- Reactivity: Hydroxyl group participates in esterification and oxidation reactions. Applications: Used as a solvent and in fragrance synthesis .

- Key Difference: Lacking aromatic or halogenated groups, cyclopentanol is less reactive toward electrophilic substitution compared to 1-(2-Bromo-pyridin-3-yl)-cyclopentanol.

2-Bromo-3-methylpyridine (C₆H₆BrN)

- Structure : A brominated pyridine derivative with a methyl group at position 3.

- Properties :

- Key Difference: The absence of the cyclopentanol group reduces hydrogen-bonding capacity and polarity compared to the target compound.

1-(3-Bromo-2-methylphenyl)cyclopentanol (C₁₂H₁₅BrO)

Cyclopentanol-Enhanced Cyclodextrin Systems

- Interaction: Cyclopentanol modifies cyclodextrin cavities, enhancing solubilization of polycyclic aromatic hydrocarbons (PAHs) via hydrophobic interactions .

Structural and Functional Comparison Table

Research Findings and Implications

Reactivity: The bromine atom in this compound is positioned for nucleophilic substitution, similar to 2-bromo-3-methylpyridine . However, the adjacent pyridine nitrogen may stabilize transition states, enhancing reaction rates compared to benzene analogs.

Solubility: Cyclopentanol’s hydroxyl group improves water solubility, but the bromopyridine moiety increases hydrophobicity. This balance may influence bioavailability in pharmaceutical contexts.

Hazards: Analogous to 1-(3-Bromo-2-methylphenyl)cyclopentanol, the target compound may exhibit irritant properties (skin, eyes, respiratory system) due to bromine and aromatic groups .

Environmental Interactions: Unlike cyclopentanol, which enhances PAH solubilization via cyclodextrins , the bromopyridine group could introduce competitive binding with cyclodextrin cavities, altering environmental remediation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.